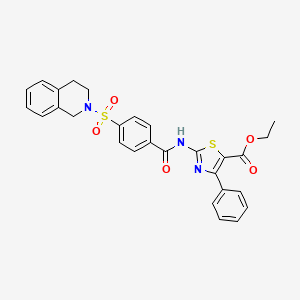

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and various scientific fields. This compound's multifaceted structure comprises different functional groups that lend it diverse reactivity and utility.

Mechanism of Action

Target of action

The compound contains a dihydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic lead compounds . Compounds with this motif have been found to inhibit aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .

Biochemical pathways

Given that similar compounds target akr1c3, it’s possible that this compound could affect pathways related to steroid hormone metabolism .

Result of action

If it does indeed inhibit akr1c3 like similar compounds, it could potentially have anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions, including amide bond formation and thiazole ring synthesis. An illustrative synthetic route might begin with the condensation of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with 4-aminobenzoic acid under basic conditions, followed by cyclization with appropriate thioamide reagents to form the thiazole ring. The final esterification step introduces the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, emphasizing cost-effective reagents, optimized reaction conditions (e.g., temperature, solvent), and purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate undergoes a variety of chemical reactions:

Oxidation: : It can undergo oxidative transformations, especially at the dihydroisoquinoline and thiazole rings, potentially leading to the formation of keto or hydroxyl derivatives.

Reduction: : Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: : The compound is prone to nucleophilic and electrophilic substitutions at positions activated by the sulfonyl and benzamido groups.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles/electrophiles (e.g., Grignard reagents, halogens) are commonly employed under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Major Products: Products from these reactions include oxidized derivatives like sulfoxides/sulfones, reduced forms such as sulfides or alcohols, and substituted derivatives depending on the nature of the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound's reactivity can be exploited for developing new synthetic methodologies, particularly in the formation of complex molecular architectures.

Biology: In biological research, derivatives of this compound could serve as probes for studying enzyme activities, given its functional group versatility.

Medicine: The structural motifs of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate suggest potential pharmacological activities. It might act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry: In industry, this compound could be a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.

Comparison with Similar Compounds

Compared to similar compounds, ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:

Thiazole derivatives: : Compounds like thiazole-5-carboxylate derivatives, which share the thiazole ring but differ in substituent patterns.

Sulfonamides: : Compounds with similar sulfonyl functional groups attached to aromatic rings.

Isoquinoline derivatives: : Compounds containing the dihydroisoquinoline scaffold, used in various therapeutic applications.

Each of these compounds shares structural elements or functional groups with this compound, but none exhibit the same overall architecture or combined properties.

Biological Activity

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a sulfonamide group, and a dihydroisoquinoline moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C28H32N3O5S2, with a molecular weight of 590.2 g/mol. The structure is characterized by various functional groups that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H32N3O5S2 |

| Molecular Weight | 590.2 g/mol |

| CAS Number | 1216988-52-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Research indicates that compounds with similar structures can act as inhibitors of SIRT2 (sirtuin 2), an enzyme involved in various cellular processes including aging and cancer progression. For instance, thiazole-based compounds have been shown to exhibit IC50 values in the micromolar range against SIRT2, indicating their potential as anticancer agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a related compound exhibited an IC50 value of 8.6 μM against cancer cell lines, demonstrating significant cytotoxic effects . The mechanism involves the inhibition of SIRT2, leading to increased acetylation of α-tubulin, which is crucial for microtubule stability and function.

Neuroprotective Effects

Research into similar compounds suggests that they may possess neuroprotective properties. The dihydroisoquinoline structure is known for its ability to interact with neurotransmitter systems and may provide protective effects against neurodegenerative diseases .

Study on SIRT2 Inhibition

A study published in Molecules investigated a series of thiazole-based compounds for their ability to inhibit SIRT2. Among these, one compound demonstrated an IC50 value of 17.3 μM, indicating effective inhibition and suggesting potential for further development as an anticancer therapeutic .

Neuroprotective Activity

In another study focusing on the neuroprotective effects of related compounds, researchers found that certain derivatives could significantly reduce oxidative stress markers in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative disorders .

Properties

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSABXUCQUIQASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.